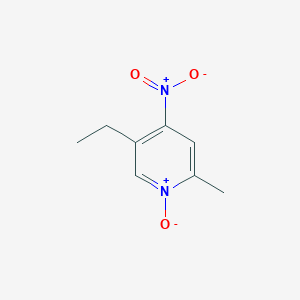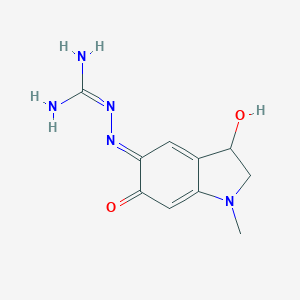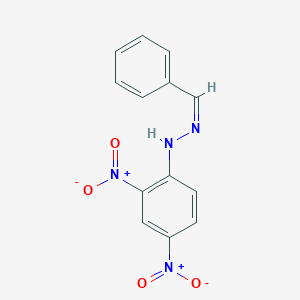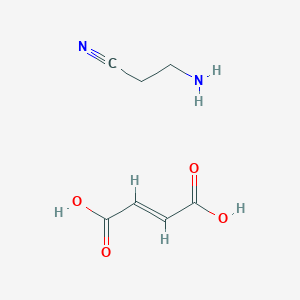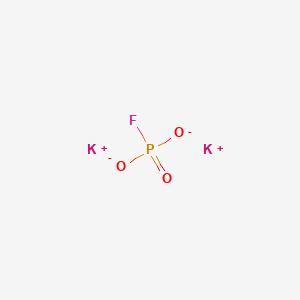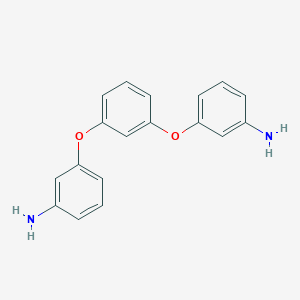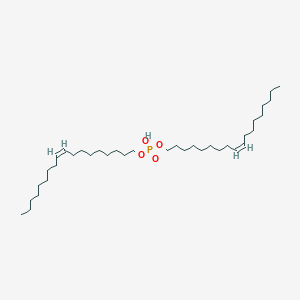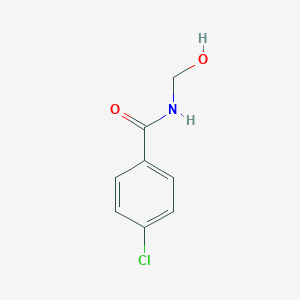
4-Chloro-N-(hydroxymethyl)benzamide
Übersicht
Beschreibung
4-Chloro-N-(hydroxymethyl)benzamide belongs to the class of benzamide derivatives, which are known for their wide range of biological activities and applications in chemical synthesis. This compound, like its relatives, is of interest due to its potential as a building block in organic synthesis and its structural significance in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution reactions, amidation, or condensation reactions. For instance, the preparation and characterization of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide highlight the use of X-ray powder diffractometry, thermal analysis, and spectroscopic methods (NMR, IR) for structural elucidation (Yanagi et al., 2000). Similar synthetic pathways and analytical techniques are likely applicable in the synthesis of 4-Chloro-N-(hydroxymethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
Electrophilic Properties and Mutagenicity : A study investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, showing it does not react with nucleophiles like cyanide or glutathione under physiological conditions. Interestingly, the study found that neither 4-chloro-N-(hydroxymethyl)benzamide nor its acetate ester were mutagenic in Salmonella typhimurium (Overton et al., 1986).
Characterization of Polymorphs : Research focused on characterizing two polymorphs of a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), highlighting differences in their thermal and spectroscopic properties (Yanagi et al., 2000).
Kinetic Studies : Another study examined the kinetics of hydroxide-catalyzed breakdown of 4-chloro-N-(hydroxymethyl)benzamide and related compounds, finding a first-order dependence on hydronium and hydroxide ions (Tenn et al., 2001).
Biological Activity Spectrum : The biological activity of derivatives, including 4-chloro-N-(hydroxymethyl)benzamide, was investigated against mycobacterial, bacterial, and fungal strains, showing activity comparable or higher than certain standards (Imramovský et al., 2011).
Anti-Tubercular Properties : A study synthesized novel derivatives of a related compound, evaluating their in vitro anti-tubercular activity and finding promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Pharmacological Activity : The synthesis and pharmacological activity of related benzamide derivatives were explored, indicating potential for neuroleptic use and treatment of psychosis (Iwanami et al., 1981).
Hydrolysis Studies : Research on the hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives provided insights into the design of N-acyloxyalkyl-type prodrugs (Bundgaard & Johansen, 1984).
Eigenschaften
IUPAC Name |
4-chloro-N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWUONKPOXLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160711 | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(hydroxymethyl)benzamide | |
CAS RN |
13855-74-8 | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



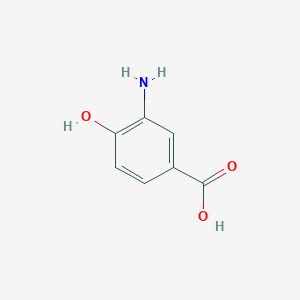
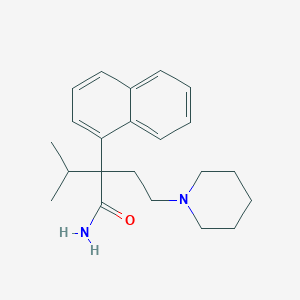
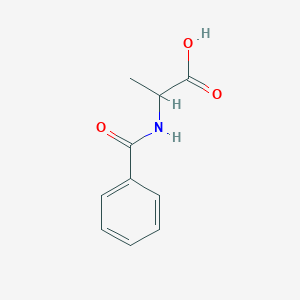
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)

